2-Amino-5-ethoxybenzoic acid hydrochloride
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Description
2-Amino-5-ethoxybenzoic acid hydrochloride is a chemical compound with the molecular formula C9H12ClNO3 and a molecular weight of 217.65 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-Amino-5-ethoxybenzoic acid hydrochloride consists of nine carbon atoms, twelve hydrogen atoms, one nitrogen atom, three oxygen atoms, and one chlorine atom. The InChI code for this compound is 1S/C9H11NO3.ClH/c1-2-13-8-4-3-6 (10)5-7 (8)9 (11)12;/h3-5H,2,10H2,1H3, (H,11,12);1H .Physical And Chemical Properties Analysis
Amines, such as 2-Amino-5-ethoxybenzoic acid hydrochloride, are known to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions . The specific physical properties of this compound, such as melting point, boiling point, and solubility, are not provided in the available resources.Scientific Research Applications
Organic Synthesis and Fluorescence
- Synthesis of Heterocyclic Compounds : A study by Shimizu et al. (2009) highlighted the waste-free synthesis of condensed heterocyclic compounds through the rhodium-catalyzed oxidative coupling of substituted arene or heteroarene carboxylic acids with alkynes. This process efficiently produces 8-substituted isocoumarin derivatives from 2-amino- and 2-hydroxybenzoic acids, demonstrating solid-state fluorescence and potential for creating novel organic materials Shimizu, Hirano, Satoh, & Miura, 2009.
Corrosion Inhibition
- Inhibition of Iron Corrosion : The inhibitive action of benzimidazole derivatives, including 2-aminobenzimidazole, on the corrosion of iron in hydrochloric acid solutions was investigated by K. F. Khaled (2003). The study found that these compounds effectively suppress both cathodic and anodic processes of iron corrosion by adsorbing on the iron surface, showcasing potential applications in metal preservation Khaled, 2003.
Antimicrobial Activity
- Development of Pyridine Derivatives : Research by Patel, Agravat, & Shaikh (2011) on new pyridine derivatives revealed their variable and modest antimicrobial activity against investigated strains of bacteria and fungi. This study opens up possibilities for the development of new antimicrobial agents Patel, Agravat, & Shaikh, 2011.
Material Science
- Polyaniline Doping : A study by Amarnath & Palaniappan (2005) introduced benzoic acid and substituted benzoic acids as a new class of dopants for polyaniline. This research demonstrated the high conductivity of polyaniline-benzoic acid salts, contributing to advancements in the field of conductive polymers Amarnath & Palaniappan, 2005.
properties
IUPAC Name |
2-amino-5-ethoxybenzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-2-13-6-3-4-8(10)7(5-6)9(11)12;/h3-5H,2,10H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWAQKULYYRXQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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